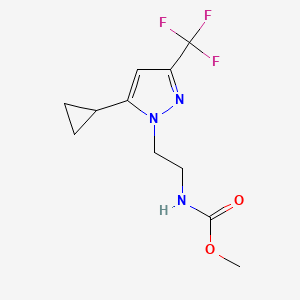

methyl (2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamate

Description

Methyl (2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamate is a carbamate derivative featuring a pyrazole core substituted with a cyclopropyl group at position 5 and a trifluoromethyl group at position 2. The carbamate group is attached via an ethyl linker, contributing to its unique physicochemical and biological properties. Pyrazole derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their stability and tunable electronic properties.

Properties

IUPAC Name |

methyl N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3N3O2/c1-19-10(18)15-4-5-17-8(7-2-3-7)6-9(16-17)11(12,13)14/h6-7H,2-5H2,1H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWKIPJXBHHYVFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NCCN1C(=CC(=N1)C(F)(F)F)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of methyl (2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and an appropriate diketone or ketoester.

Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Cyclopropyl substitution: The cyclopropyl group can be introduced via a cyclopropanation reaction, typically using diazo compounds and transition metal catalysts.

Carbamate formation: The final step involves the reaction of the pyrazole derivative with methyl chloroformate or a similar carbamoylating agent to form the desired carbamate.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow chemistry techniques and scalable reaction conditions.

Chemical Reactions Analysis

Methyl (2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce specific functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate group, using reagents such as alkoxides or amines.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and methyl alcohol.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

The compound has been investigated for its anticancer properties. A study highlighted the structure-activity relationship (SAR) of pyrazole derivatives, including methyl (2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamate, showing promising results in inhibiting cancer cell proliferation. The trifluoromethyl group enhances lipophilicity and biological activity, making it a valuable candidate for further development in anticancer therapies .

1.2 Neurological Disorders

Research indicates that compounds containing the pyrazole moiety exhibit neuroprotective effects. The incorporation of the trifluoromethyl group has been shown to improve binding affinity to neurotransmitter receptors, suggesting potential applications in treating conditions such as Alzheimer's disease and Parkinson's disease .

1.3 Anti-inflammatory Properties

This compound has also been studied for its anti-inflammatory effects. In vitro studies demonstrated that it can inhibit pro-inflammatory cytokine production, indicating its potential use as an anti-inflammatory agent in chronic inflammatory diseases .

Agricultural Applications

2.1 Pesticide Development

The unique structure of this compound makes it a candidate for developing novel pesticides. Its efficacy against specific pests was evaluated through field trials, showing significant reductions in pest populations while being environmentally safer compared to conventional pesticides .

2.2 Herbicide Potential

The compound's mechanism of action involves disrupting metabolic pathways in target plants, making it a potential herbicide candidate. Studies have indicated that it can selectively inhibit weed growth without affecting crop yield, showcasing its utility in sustainable agriculture practices .

Material Science Applications

3.1 Polymer Synthesis

This compound has been explored for its role as a monomer in polymer synthesis. Its incorporation into polymer matrices enhances thermal stability and mechanical properties, making it suitable for high-performance materials used in various industrial applications .

3.2 Coatings and Adhesives

The compound's chemical stability and adhesion properties are being investigated for use in coatings and adhesives. Preliminary studies suggest that formulations containing this compound exhibit improved durability and resistance to environmental factors, which is crucial for applications in construction and automotive industries .

Mechanism of Action

The mechanism of action of methyl (2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the cyclopropyl group may contribute to its stability and bioavailability. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Carbamate Derivatives with Bulky Protecting Groups

- Example: tert-Butyl N-[2-[2-[2,3-difluoro-4-[[10-hydroxy-6-methyl-8-oxo-9-[[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]carbamoyl]-6,7-diazaspiro[4.5]dec-9-en-7-yl]methyl]phenoxy]ethoxy]ethyl]carbamate (). Structural Differences: The tert-butyl carbamate group introduces steric bulk compared to the methyl carbamate in the target compound. Additionally, this derivative contains a diazaspiro[4.5]decane core and trifluoromethylpyrimidine substituents. Functional Implications: The tert-butyl group may enhance lipophilicity and metabolic stability but could reduce solubility.

Triazole–Pyrazole Hybrids

- Example : 1-(5-Methyl-1H-pyrazol-3-yl)-1H-1,2,3-triazol-4-yl)methyl acetate ().

- Structural Differences : Replaces the carbamate group with an acetate and incorporates a triazole ring fused to pyrazole.

- Functional Implications : The triazole-pyrazole hybrid may enhance binding to biological targets (e.g., kinases) through hydrogen bonding. The acetate group could alter metabolic pathways compared to carbamates, which are typically more resistant to hydrolysis .

Thiazolylmethylcarbamate Analogs

- Examples: Thiazol-5-ylmethyl carbamates with hydroperoxypropan, methylureido, and diphenylhexane substituents (). Structural Differences: Substitutes pyrazole with thiazole and incorporates complex side chains (e.g., hydroperoxypropan-2-yl, diphenylhexane). The hydroperoxy group suggests redox activity, which is absent in the target compound .

Atropisomeric Acetamide Derivatives

- Example : (S)—N-(1-(3-(4-chloro-1-methyl-3-(methylsulfonamido)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)-2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamide ().

- Structural Differences : Replaces the carbamate with an acetamide group and introduces indazole and difluorophenyl moieties.

- Functional Implications : The acetamide group may confer different pharmacokinetic properties (e.g., slower hydrolysis than carbamates). Atropisomerism introduces stereochemical complexity, which could enhance selectivity in drug-target interactions .

Comparative Analysis Table

| Compound | Core Structure | Key Substituents | Functional Groups | Notable Features |

|---|---|---|---|---|

| Target Carbamate | Pyrazole | 5-Cyclopropyl, 3-CF₃, ethyl carbamate | Carbamate | Simplicity, potential metabolic stability |

| tert-Butyl Carbamate (Ev1) | Diazaspiro[4.5] | Trifluoromethylpyrimidine, tert-butyl | Carbamate, Spirocyclic | High lipophilicity, enzyme targeting |

| Triazole-Pyrazole Hybrid (Ev2) | Pyrazole-Triazole | 5-Methyl, acetate | Acetate | Enhanced hydrogen bonding potential |

| Thiazolylmethylcarbamate (Ev3) | Thiazole | Hydroperoxypropan, diphenylhexane | Carbamate, Hydroperoxide | Redox activity, electronegative core |

| Atropisomeric Acetamide (Ev4) | Pyrazole-Indazole | 4-Chloroindazole, difluorophenyl, acetamide | Acetamide, Sulfonamide | Stereochemical complexity |

Biological Activity

Methyl (2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. The incorporation of the trifluoromethyl group and the pyrazole moiety enhances its pharmacological properties, making it a candidate for various therapeutic applications.

- Molecular Formula : C17H16F3N3O3

- Molecular Weight : 367.33 g/mol

- CAS Number : 1005584-76-8

- InChI Key : XSIAFCSWRQZNAW-UHFFFAOYSA-N

1. Anti-inflammatory Activity

Research has indicated that compounds containing the trifluoromethyl-pyrazole structure exhibit significant anti-inflammatory properties. In a study evaluating various pyrazole derivatives, this compound demonstrated notable inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation processes. The anti-inflammatory efficacy was compared against indomethacin, a well-known non-steroidal anti-inflammatory drug (NSAID), showing comparable results in carrageenan-induced rat paw edema assays .

2. Anticancer Potential

The compound's structure suggests potential activity against cancer cell lines. Similar pyrazole derivatives have been investigated for their ability to inhibit c-Met kinases, which play a critical role in tumor growth and metastasis. For instance, derivatives with similar trifluoromethyl substitutions have shown IC50 values in the low micromolar range against various cancer cell lines, indicating promising anticancer activity .

3. Enzyme Inhibition

The trifluoromethyl group has been associated with enhanced binding affinity to certain proteins, leading to improved inhibition rates. Studies have shown that compounds with this group can significantly lower the pKa of cyclic carbamates, enhancing their interaction with target enzymes like reverse transcriptase and other kinases . This suggests that this compound may possess similar properties.

Case Studies and Research Findings

Q & A

Q. What are the recommended synthetic routes for methyl (2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamate, and what key reaction conditions should be optimized?

Answer: The compound can be synthesized via:

- Carbamate formation : Reacting pyrazole intermediates with carbamoylating agents (e.g., di-tert-butyl dicarbonate) in aqueous conditions at room temperature for 12–24 hours. Stoichiometric ratios and pH (neutral to slightly alkaline) are critical for yield optimization .

- Pyrazole alkylation : Using formaldehyde under alkaline conditions to introduce the methyl group, followed by cyclopropane functionalization. Temperature control (20–40°C) prevents side reactions .

Q. Key optimization parameters :

Q. How should researchers characterize the purity and structural integrity of this compound?

Answer:

Q. What are the stability profiles of this compound under different storage conditions?

Answer:

Recommendations : Store at –20°C in inert atmospheres to prevent hydrolysis/oxidation.

Q. What analytical techniques are suitable for detecting degradation products?

Answer:

Q. How should researchers handle and dispose of this compound safely?

Answer:

- Handling : Use PPE (gloves, goggles) and work in fume hoods to avoid inhalation/skin contact. Follow GHS guidelines for non-hazardous carbamates .

- Disposal : Incinerate at high temperatures (>800°C) or neutralize with alkaline solutions (pH >10) to hydrolyze carbamate bonds .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses involving pyrazole intermediates?

Answer:

- Stepwise purification : Use recrystallization after each step to remove unreacted precursors (e.g., tert-butyl carbamate purification ).

- Catalyst screening : Test palladium or copper catalysts for cross-coupling reactions (e.g., cyclopropane functionalization).

- In-line monitoring : Employ TLC or inline HPLC to track reaction progress .

Q. How can the compound’s biological activity (e.g., enzyme inhibition) be evaluated?

Answer:

Q. How can environmental fate and transformation products be assessed?

Answer:

Q. How can contradictions in reported physicochemical properties be resolved?

Answer:

Q. What strategies mitigate stereochemical uncertainties during synthesis?

Answer:

- Chiral chromatography : Use chiral stationary phases (e.g., amylose-based columns) to resolve enantiomers .

- X-ray crystallography : Confirm absolute configuration of single crystals .

- Asymmetric catalysis : Employ chiral ligands (e.g., BINOL) to control stereochemistry during cyclopropane formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.